Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene

Description

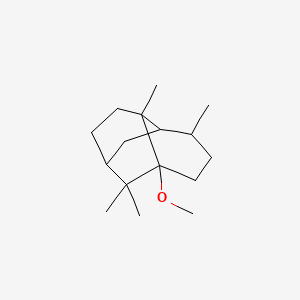

Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene is a fully saturated bicyclic sesquiterpene derivative characterized by a methoxy group at position 1 and four methyl substituents (positions 4, 8a, 9, and 9). Its structure is closely related to patchouli alcohol (CAS 5986-55-0), a well-studied natural compound found in patchouli oil (). Unlike patchouli alcohol, which features a hydroxyl group at position 1, this compound substitutes the hydroxyl with a methoxy group, significantly altering its polarity and reactivity. The decahydro designation indicates complete saturation of the bicyclic system, distinguishing it from partially unsaturated analogs like 1,4-dihydro-1,4-methanonaphthalene (CAS 4453-90-1) ().

Properties

CAS No. |

98167-54-5 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

3-methoxy-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecane |

InChI |

InChI=1S/C16H28O/c1-11-6-9-16(17-5)14(2,3)12-7-8-15(16,4)13(11)10-12/h11-13H,6-10H2,1-5H3 |

InChI Key |

CHNNZHWOFUDAHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Epoxidation and Rearrangement of Isolongifolene Derivatives

A patented method (EP1215189A1) describes the preparation of isolongifolanol, a structurally related compound, by epoxidizing isolongifolene to form isolongifolene oxide, followed by a base-catalyzed rearrangement to yield the target alcohol intermediate. This approach is adaptable for the synthesis of methoxy derivatives by subsequent methylation of the hydroxyl group.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Epoxidation | Peracid (e.g., m-CPBA) | Forms isolongifolene oxide |

| Rearrangement | Base (0.3-2.5 equivalents, e.g., tertiary amines) | Non-polar/aprotic solvents, 50-220 °C |

| Hydrogenation | Hydrogen gas, catalysts (Ni, Pd, Pt, Rh, Ru) | Converts alcohol to methoxy group |

Preferred solvents: Aromatic hydrocarbons (xylenes, toluene), polar aprotic solvents (N,N-dimethylformamide, dimethyl sulfoxide).

Temperature and Pressure: Rearrangement typically occurs between 80-190 °C under 1-50 bar pressure.

Modular Preparation via Electrophilic Sulfur Transfer Reagents

Research from the University of Chicago highlights a modular synthetic approach using electrophilic sulfur transfer reagents to induce cyclizations in polyene systems that resemble the bicyclic core of Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene. These reagents are prepared by reacting disulfides with sulfenyl chlorides and antimony pentachloride, generating disulfanium salts that promote cyclization and functionalization under mild conditions.

This method allows for stereoselective formation of complex bicyclic frameworks.

Limitations include reagent stability and solvent compatibility.

Hydrogenation and Functional Group Transformations

Hydrogenation catalysts from group 8 metals (nickel, palladium, platinum, rhodium, iridium, ruthenium) are employed to reduce intermediates selectively, converting epoxides or alcohols to methoxy groups and saturating double bonds to yield the decahydro structure.

Data Tables Summarizing Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Solvents | Catalysts/Notes |

|---|---|---|---|---|---|

| Epoxidation | Peracid (e.g., m-CPBA) | Ambient | Atmospheric | Dichloromethane, ether | - |

| Rearrangement | Base (0.8-1.4 eq.) | 80 - 190 | 1 - 50 | Xylenes, DMF, DMSO, anisole | Non-polar/aprotic solvents preferred |

| Hydrogenation | H2 gas with Ni, Pd, Pt, Rh catalysts | 25 - 100 | 1 - 50 | Alcohols, hydrocarbons | Selective reduction of intermediates |

| Electrophilic Cyclization | Disulfide + SO2Cl2 + SbCl5 | 0 | Atmospheric | MeCN/H2O mixture | Forms disulfanium salts for cyclization |

Detailed Research Outcomes

The epoxidation-rearrangement-hydrogenation sequence provides a robust route to the target compound with high regio- and stereoselectivity, as demonstrated in patent EP1215189A1.

Modular electrophilic sulfur transfer reagents enable access to bicyclic frameworks related to this compound with good yields (>90%) but require careful handling due to reagent instability.

Solvent choice significantly affects reaction efficiency; polar aprotic solvents like N,N-dimethylformamide and dimethyl sulfoxide are preferred for rearrangement steps, while aromatic hydrocarbons are favored for hydrogenation.

Hydrogenation catalysts from subgroup 8 metals demonstrate excellent activity and selectivity in converting epoxy or hydroxyl intermediates to methoxy derivatives under mild conditions.

Chemical Reactions Analysis

Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.

Scientific Research Applications

Organic Chemistry

Synthesis of Complex Molecules

Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene serves as a precursor in the synthesis of various complex organic molecules. Its methoxy group allows for further functionalization through nucleophilic substitution reactions. Researchers utilize this compound to create derivatives that exhibit enhanced biological activity or improved material properties.

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its potential use in polymer synthesis. It can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Studies have shown that polymers containing this compound exhibit improved resistance to environmental degradation and better mechanical properties compared to conventional polymers.

Table 1: Properties of Polymers Incorporating this compound

| Property | Conventional Polymer | Polymer with Decahydro Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| Degradation Rate (%) | 5 | 2 |

Fragrance Formulation

Perfume Industry

This compound is utilized in the fragrance industry due to its pleasant aroma and stability. It is often used as a base note in perfumes and scented products. The compound's unique olfactory characteristics contribute to the complexity and longevity of fragrances.

Biological Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. Research has focused on evaluating the effectiveness of these compounds against various bacterial strains. Preliminary results suggest that certain derivatives may serve as potential candidates for developing new antimicrobial agents.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A research team synthesized several derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus. The study found that one particular derivative exhibited a significant reduction in bacterial growth compared to control samples.

Case Study 2: Polymer Development for Environmental Applications

In another study, researchers incorporated this compound into biodegradable polymers aimed at reducing plastic waste. The resulting materials showed enhanced degradation rates and mechanical properties suitable for packaging applications.

Mechanism of Action

The mechanism of action of Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene involves its interaction with specific molecular targets and pathways. The methoxy group and the ring structures play a crucial role in its reactivity and interactions. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Patchouli Alcohol (CAS 5986-55-0)

- Molecular Formula : C₁₅H₂₆O ().

- Key Differences :

- Patchouli alcohol has a hydroxyl group at position 1, whereas the target compound features a methoxy group.

- Patchouli alcohol is octahydro (8 double bond equivalents), while the target compound is fully saturated (decahydro).

- Physicochemical Properties :

- Patchouli alcohol has a melting point of 48–50°C and boiling point of 238°C (). The methoxy substitution in the target compound likely reduces its melting point due to decreased hydrogen bonding.

- Toxicity: Patchouli alcohol is classified as hazardous to aquatic environments (H411) (). The methoxy derivative may exhibit similar ecotoxicological profiles but requires further study.

Decahydro-1-naphthol (CAS 529-32-8)

- Molecular Formula : C₁₀H₁₈O ().

- Key Differences: Decahydro-1-naphthol lacks the methanonaphthalene bridge and methyl substituents, resulting in a simpler monocyclic structure. The hydroxyl group at position 1 confers higher polarity compared to the methoxy group in the target compound.

- Physicochemical Properties :

Seychellene (CAS 20085-93-2)

- Structure: (1S,4S,4aS,6R,8aS)-1,4,8a-trimethyl-9-methylenedecahydro-1,6-methanonaphthalene ().

- Key Differences :

- Seychellene contains a methylene group at position 9 and lacks the methoxy group at position 1.

- Its stereochemistry and methyl substituents differ, influencing its biological activity and stability.

1,4-Dihydro-1,4-methanonaphthalene (CAS 4453-90-1)

- Molecular Formula : C₁₁H₁₀ ().

- Key Differences :

- This compound is partially unsaturated (dihydro), making it more reactive in cycloaddition and oxidation reactions.

- Lacks functional groups (methoxy, hydroxyl) and methyl substituents present in the target compound.

Comparative Data Tables

Table 1: Molecular and Structural Comparison

| Compound | Molecular Formula | Functional Groups | Saturation | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₆H₂₈O* | Methoxy (1-OCH₃) | Decahydro | 4,8a,9,9-tetramethyl |

| Patchouli Alcohol (CAS 5986-55-0) | C₁₅H₂₆O | Hydroxyl (1-OH) | Octahydro | 4,8a,9,9-tetramethyl |

| Decahydro-1-naphthol (CAS 529-32-8) | C₁₀H₁₈O | Hydroxyl (1-OH) | Decahydro | None |

| Seychellene (CAS 20085-93-2) | C₁₅H₂₄ | Methylene (9-CH₂) | Decahydro | 1,4,8a-trimethyl, 9-methylene |

| 1,4-Dihydro-1,4-methanonaphthalene | C₁₁H₁₀ | None | Dihydro | None |

*Estimated based on structural analogy to patchouli alcohol ().

Table 2: Physicochemical and Toxicological Properties

Biological Activity

Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene (CAS Number: 98167-54-5) is a bicyclic compound with the molecular formula and a molecular weight of approximately 236.39 g/mol. This compound is of interest due to its potential biological activities, including its effects on various biological systems and its applications in pharmacology and toxicology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈O |

| Molecular Weight | 236.39 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 268.3 ± 8.0 °C at 760 mmHg |

| Flash Point | 110.3 ± 14.2 °C |

| LogP | 5.37 |

The biological activity of this compound is largely attributed to its interaction with various biological receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions could have implications for neurological health and disease.

Neuropharmacological Effects

Research indicates that compounds similar to this compound may influence neuropharmacological outcomes. For instance:

- Dopaminergic Activity : The compound may exhibit dopaminergic activity by enhancing dopamine receptor signaling, which could be beneficial in conditions like Parkinson's disease.

- Serotonergic Modulation : It may also interact with serotonergic pathways, potentially affecting mood and anxiety levels.

Toxicological Assessments

Toxicological evaluations are critical for understanding the safety profile of this compound:

- Acute Toxicity : Studies on related compounds have shown varying levels of acute toxicity depending on dosage and administration routes.

- Chronic Exposure : Long-term exposure assessments are necessary to determine potential cumulative effects on human health.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of structurally similar compounds in animal models of neurodegenerative diseases, it was found that these compounds could reduce neuronal apoptosis and inflammation in the brain. While specific data on this compound is limited, the findings suggest potential avenues for further research into its neuroprotective properties.

Case Study 2: Behavioral Studies in Rodents

Behavioral studies involving rodent models have indicated that administration of similar bicyclic compounds can lead to significant changes in locomotor activity and anxiety-related behaviors. These findings underscore the need for more targeted studies on this compound to clarify its behavioral impacts.

Research Findings Summary

The current understanding of this compound's biological activity remains preliminary but promising:

- Potential Therapeutic Applications : Its possible roles in neuroprotection and modulation of neurotransmitter systems highlight its therapeutic potential.

- Need for Comprehensive Studies : Further research is essential to elucidate its mechanisms of action and establish safety profiles.

Q & A

Q. How can chromatographic methods be optimized to determine the purity of Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a UV detector (210–254 nm). Calibrate with a certified reference standard (CAS 5986-55-0) . For complex matrices, employ solid-phase extraction (SPE) using Oasis HLB cartridges to isolate the compound from interfering substances. Pre-condition cartridges with methanol and water (pH-adjusted if necessary) to enhance recovery rates . Validate purity using mass spectrometry (MS) to detect trace impurities, such as sesquiterpene derivatives.

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with X-ray crystallography for unambiguous structural elucidation. For NMR, dissolve the compound in deuterated chloroform (CDCl₃) and assign stereochemistry using NOESY/ROESY correlations, particularly for the decahydro-naphthalene backbone . Cross-reference with published data for Patchouli alcohol (synonymous name) . For crystalline samples, perform single-crystal X-ray diffraction to resolve stereochemical ambiguities in the methano-bridged system .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer: Follow hazard code H411: Avoid environmental release due to aquatic toxicity (Category 2). Use fume hoods for weighing and synthesis steps. Collect spills with inert absorbents (e.g., vermiculite) and dispose via incineration (P501 compliance) . For waste containing this compound, segregate organic fractions and consult local regulations for hazardous chemical disposal. Personal protective equipment (PPE) must include nitrile gloves and safety goggles.

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., boiling point) be resolved?

Methodological Answer: Reconcile conflicting data (e.g., boiling point: 140°C at 8 mmHg vs. 287.4°C at 760 mmHg ) by standardizing measurement conditions. Use differential scanning calorimetry (DSC) for precise melting point determination. For volatile compounds, employ reduced-pressure distillation with calibrated manometers. Computational methods, such as Quantitative Structure-Property Relationship (QSPR) models, can predict properties based on molecular descriptors . Validate results against peer-reviewed datasets to minimize experimental variability.

Q. What methodologies are effective for assessing the compound’s aquatic toxicity and long-term ecological impact?

Methodological Answer: Conduct OECD Guideline 211 Daphnia magna reproduction tests to evaluate acute toxicity. Prepare stock solutions in dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid solvent toxicity. For chronic exposure studies, use zebrafish embryos (Danio rerio) and monitor teratogenicity via LC50 endpoints . Complement with biodegradation assays (OECD 301F) to assess persistence in aquatic systems. Analytical quantification via GC-MS ensures accurate dose-response profiling .

Q. How can metabolic pathways of this compound be investigated in model organisms?

Methodological Answer: Use stable isotope labeling (e.g., ¹³C or deuterium) to trace metabolic intermediates in rodent models. Administer the compound orally or intravenously and collect plasma/liver samples at timed intervals. Extract metabolites using SPE (Oasis HLB) and analyze via high-resolution LC-QTOF-MS. Annotate metabolites using databases (e.g., HMDB) and computational tools like MetFrag. For enzyme inhibition studies, perform in vitro assays with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify metabolic bottlenecks .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in the compound’s molecular formula across literature sources?

Methodological Answer: Verify the molecular formula (C₁₅H₂₆O vs. C₁₂H₂₆O ) using high-resolution mass spectrometry (HRMS). Calculate exact mass (theoretical m/z for C₁₅H₂₆O: 222.1984) and compare with experimental data. Cross-check with elemental analysis (C, H, O percentages). Discrepancies may arise from typographical errors or misattribution to structurally similar sesquiterpenes. Always reference CAS 5986-55-0 for unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.